molecular formula C9H9N3O5 B13640115 2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide

2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide

Katalognummer: B13640115
Molekulargewicht: 239.18 g/mol
InChI-Schlüssel: CGXLDFKRVWTMLL-YHYXMXQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound that belongs to the class of organic compounds known as oximes. These compounds are characterized by the presence of a hydroxyimino group attached to a carbon atom. This particular compound features additional functional groups, including a methoxy group and a nitro group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the reaction of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The nitro and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions will vary based on the specific reagents and conditions used. For example, reduction might yield amines, while substitution could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Industry: Could be used in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism by which 2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, leading to changes in biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(N-hydroxyimino)-N-(4-nitrophenyl)acetamide
  • 2-(N-hydroxyimino)-N-(2-methoxyphenyl)acetamide

Uniqueness

The presence of both methoxy and nitro groups in 2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide distinguishes it from other similar compounds

Eigenschaften

Molekularformel

C9H9N3O5

Molekulargewicht

239.18 g/mol

IUPAC-Name

(2Z)-2-hydroxyimino-N-(2-methoxy-4-nitrophenyl)acetamide

InChI

InChI=1S/C9H9N3O5/c1-17-8-4-6(12(15)16)2-3-7(8)11-9(13)5-10-14/h2-5,14H,1H3,(H,11,13)/b10-5-

InChI-Schlüssel

CGXLDFKRVWTMLL-YHYXMXQVSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=N\O

Kanonische SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.